4-Methylbenzenesulfonic acid;undecan-6-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide or fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
Undecan-6-ol can be synthesized through the reduction of undecanal using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in an inert atmosphere to prevent oxidation of the alcohol.
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation reactors where toluene is reacted with sulfur trioxide or oleum under controlled conditions . The product is then purified through distillation or crystallization.
Undecan-6-ol is produced industrially by hydrogenation of undecanal in the presence of a catalyst such as palladium on carbon . The process is carried out under high pressure and temperature to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various reactions including:
Esterification: Reacts with alcohols to form esters.
Substitution: Can participate in electrophilic aromatic substitution reactions.
Undecan-6-ol can undergo:
Oxidation: Can be oxidized to undecanoic acid using oxidizing agents like potassium permanganate.
Esterification: Reacts with acids to form esters.
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Esterification of 4-Methylbenzenesulfonic acid: Produces esters such as methyl 4-methylbenzenesulfonate.
Oxidation of Undecan-6-ol: Produces undecanoic acid.
Scientific Research Applications
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic synthesis, particularly in the synthesis of indoles via the Fischer indole synthesis . It is also used in the production of pharmaceuticals and fine chemicals.
Undecan-6-ol has applications in the fragrance industry due to its pleasant odor. It is also used as an intermediate in the synthesis of surfactants and lubricants .
Mechanism of Action
4-Methylbenzenesulfonic acid acts as a strong acid catalyst, facilitating various organic reactions by protonating substrates and increasing their reactivity . It can also stabilize carbocations formed during reaction intermediates.
Undecan-6-ol, being an alcohol, can participate in hydrogen bonding and can act as a nucleophile in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar to 4-methylbenzenesulfonic acid but lacks the methyl group.
Decanol: Similar to undecan-6-ol but has a shorter carbon chain.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions . Undecan-6-ol is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain alcohols .
Properties
CAS No. |
156674-50-9 |
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Molecular Formula |
C18H32O4S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;undecan-6-ol |
InChI |
InChI=1S/C11H24O.C7H8O3S/c1-3-5-7-9-11(12)10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h11-12H,3-10H2,1-2H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
FNZTVEHUMOPLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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